2-Ethylhexyl nonanoate
Overview
Description
2-Ethylhexyl nonanoate, also known as 2-ethylhexyl pelargonate, is an ester formed from the reaction of 2-ethylhexanol and nonanoic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is widely used in various industries due to its excellent emollient properties and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl nonanoate is synthesized through an esterification reaction between 2-ethylhexanol and nonanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is then purified through distillation to obtain high-purity this compound. The use of continuous flow reactors and advanced separation techniques enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl nonanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanol and nonanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: 2-Ethylhexanol and nonanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Aldehydes and carboxylic acids.
Scientific Research Applications
2-Ethylhexyl nonanoate has diverse applications in scientific research and various industries:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in biochemical studies.
Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry: Widely used in cosmetics and personal care products as an emollient and skin-conditioning agent.
Mechanism of Action
The primary mechanism of action of 2-ethylhexyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The ester is readily absorbed into the skin, where it is metabolized into its constituent alcohol and acid, which are further processed by the body’s metabolic pathways .
Comparison with Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- Isopropyl myristate
- Isopropyl palmitate
Comparison: 2-Ethylhexyl nonanoate is unique due to its balanced molecular structure, which provides an optimal combination of emollient properties and low viscosity. Compared to 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it has a lower molecular weight, resulting in a lighter feel on the skin. Isopropyl myristate and isopropyl palmitate, while also effective emollients, have different sensory profiles and absorption rates .
Properties
IUPAC Name |
2-ethylhexyl nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWAONPPYWNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866762 | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-44-9 | |
Record name | 2-Ethylhexyl pelargonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59587-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl pelargonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl nonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL PELARGONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU1SQ04DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-ethylhexyl pelargonate as a bio-lubricant compared to existing alternatives?
A1: 2-Ethylhexyl pelargonate presents several advantages as a bio-lubricant:
- Improved Oxidative Stability: The research suggests that using a saturated base oil like pelargonic acid in the synthesis of 2-ethylhexyl pelargonate can enhance its oxidative stability compared to current bio-lubricants. []
- Excellent Viscosity Properties: The synthesized 2-ethylhexyl pelargonate demonstrates superior viscosity properties compared to some commercial petro-lubricants and bio-lubricants. It exhibits a kinematic viscosity of 4.44 cSt at 40°C and 1.92 cSt at 100°C, with a viscosity index of 366.247. []
- Environmental Friendliness: As a bio-based lubricant, 2-ethylhexyl pelargonate offers a more sustainable alternative to petroleum-derived lubricants, addressing environmental concerns. []
Q2: What are the limitations of 2-ethylhexyl pelargonate as a bio-lubricant, and how can they be addressed?
A2: While promising, 2-ethylhexyl pelargonate has some limitations:
- Low Cloud and Pour Points: The cloud point (-18°C) and pour point (-24°C) of 2-ethylhexyl pelargonate are higher than those of commercial petro-lubricants. [] This limits its use in low-temperature applications. Future research could explore the addition of additives to improve these properties.
- Limited Research on Radiolysis: While not directly addressed in the provided abstracts, understanding the impact of radiation on 2-ethylhexyl pelargonate is crucial for applications involving exposure to radiation, such as in nuclear power plants. Further research on its radiolytic stability and potential degradation products is necessary. []
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